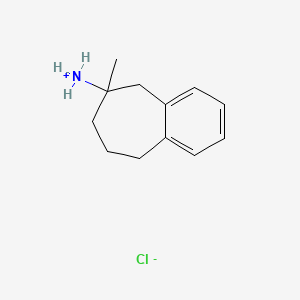
(+-)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride is a chemical compound with a complex structure that includes a benzocycloheptene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration . This method is well-adopted for the preparation of similar nitrogen-based heterocyclic compounds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ambroxol hydrochloride
- Bromhexine hydrochloride
Comparison
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride is unique due to its specific ring structure and amine functionality, which confer distinct chemical and biological properties compared to similar compounds like ambroxol hydrochloride and bromhexine hydrochloride .
Propriétés
Numéro CAS |
56485-61-1 |
|---|---|
Formule moléculaire |
C12H18ClN |
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride |
InChI |
InChI=1S/C12H17N.ClH/c1-12(13)8-4-7-10-5-2-3-6-11(10)9-12;/h2-3,5-6H,4,7-9,13H2,1H3;1H |
Clé InChI |
HJOPRBLZBUMUEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=CC=CC=C2C1)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


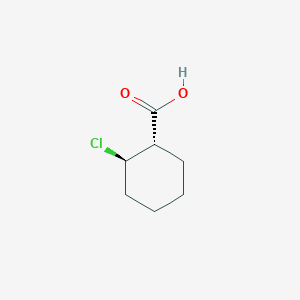
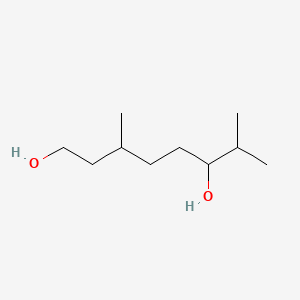
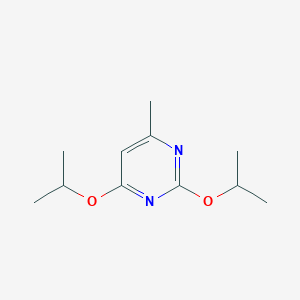



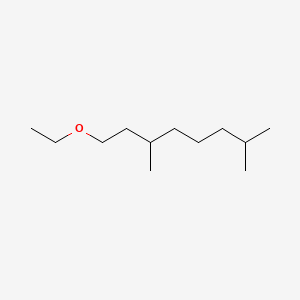

![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)

![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
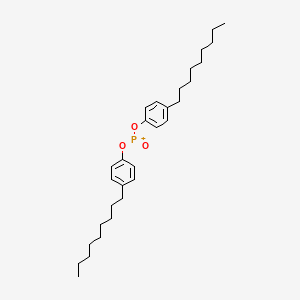
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
